molecular formula C23H26O3S B2927286 4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301193-74-8

4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid

Cat. No.: B2927286
CAS No.: 301193-74-8
M. Wt: 382.52
InChI Key: IQRUXOCQSJAEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C23H26O3S and its molecular weight is 382.52. The purity is usually 95%.
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Scientific Research Applications

Stereodirecting Elements in Cyclisation Reactions

Stereoselective cyclisations involving similar compounds have been explored to produce enantiomerically pure bicyclic sulfones and sulfoxides. These reactions proceed via planar ester enol(ate) intermediates, demonstrating the compound's role in facilitating stereoselective synthesis (Betts et al., 1999).

Reaction with Thiols

Reactions of aziridinecarboxylic acids with thiols, producing β-amino acid derivatives, exemplify the compound's utility in synthesizing sulfur-substituted amino acids, which are valuable in peptide synthesis (Hata & Watanabe, 1987).

Catalysis in Synthesis

The compound has been implicated in catalytic processes, such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting its potential as a recyclable catalyst in organic synthesis (Tayebi et al., 2011).

Xenobiotic Degradation

A study on Novosphingobium resinovorum SA1, a bacterium capable of degrading sulfanilic acid, reveals potential environmental applications for compounds involving sulfanyl groups, indicating their role in bioremediation and xenobiotic degradation pathways (Hegedűs et al., 2017).

Radical Cyclization in Heterocycle Synthesis

Radical cyclization reactions involving sulfanyl radicals present methodologies for constructing cyclic β-amino acids, demonstrating the compound's utility in creating complex heterocyclic structures (Miyata et al., 2002).

Properties

IUPAC Name

4-(4-cyclohexylphenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O3S/c1-16-7-13-20(14-8-16)27-22(23(25)26)15-21(24)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h7-14,17,22H,2-6,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRUXOCQSJAEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)C3CCCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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